molecular formula C10H11N3O B8155713 (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol

(6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol

Cat. No.: B8155713
M. Wt: 189.21 g/mol
InChI Key: ADGZYVUKTSAWGC-UHFFFAOYSA-N
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Description

(6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It serves as a versatile chemical building block, particularly due to its structural features that are commonly found in active pharmaceutical ingredients. The core structure combines a pyridine ring with a 1-methyl-1H-pyrazole moiety, a combination that is frequently utilized in the design of kinase inhibitors and other biologically active molecules. While specific biological data for this exact compound is not extensively published in the available literature, its structural analogs are prominent in pharmaceutical research. For instance, compounds featuring the 1-methyl-1H-pyrazol-4-yl group linked to nitrogen-containing heterocycles have been identified as potent inhibitors of various disease targets. Research has demonstrated that molecules containing these scaffolds can inhibit the FLT3-ITD pathway and its resistant mutants in acute myeloid leukemia (AML) . Furthermore, similar structures have been developed as highly potent and selective c-Met inhibitors for cancer treatment and as allosteric modulators of the M4 muscarinic acetylcholine receptor, investigated for potential application in neurological disorders like Alzheimer's disease and schizophrenia . The primary value of this compound for researchers lies in its potential as a synthetic intermediate. The methanol functional group provides a handle for further chemical derivatization, allowing scientists to synthesize more complex molecules for screening and development. Researchers can leverage this compound to create novel chemical entities aimed at a wide range of therapeutic areas, including oncology and central nervous system (CNS) diseases. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13-6-9(5-12-13)10-3-2-8(7-14)4-11-10/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGZYVUKTSAWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 1-methyl-1H-pyrazole-4-carbaldehyde (3.48 g, 31.6 mmol) is dissolved in methanol (25 mL) and treated with sodium borohydride (2.50 g, 66.1 mmol) at 20°C for 3 hours. The exothermic reaction generates vigorous gas evolution, necessitating controlled addition. Post-reduction, the mixture is acidified to pH ~1 with HCl to quench excess borohydride, yielding a white slurry. Basification with saturated potassium carbonate (53.4 wt%) followed by ethyl acetate extraction isolates the product as a light yellow oil in 97% yield .

Critical Parameters:

  • Solvent Choice : Methanol optimizes borohydride solubility and aldehyde reactivity.

  • Stoichiometry : A 2.09:1 molar ratio of NaBH4 to aldehyde ensures complete conversion.

  • Workup : Acidification prevents borate complexation, simplifying isolation.

Copper-Catalyzed Nucleophilic Aromatic Substitution

Copper-mediated coupling between halopyridines and 1-methylpyrazole enables modular synthesis. This method is favored for its compatibility with electron-deficient pyridine rings.

Optimization of Coupling Conditions

A mixture of (6-chloropyridin-3-yl)methanol (227 mg, 1.58 mmol), pyrazole (411 mg, 6.04 mmol), copper(I) iodide (65 mg), and trans-N,N'-dimethylcyclohexane-1,2-diamine (92 mg) in dimethylacetamide undergoes heating at 110°C for 44 hours. Chromatographic purification affords the product in 95% yield , albeit with 10% pyrazole contamination.

Comparative Data:

Catalyst SystemTemperature (°C)Time (h)Yield (%)
CuI/DMCDA1104495
K2CO3 (neat)15031<30

DMCDA (dimethylcyclohexane-1,2-diamine) enhances catalytic turnover by stabilizing Cu(I) intermediates.

Chlorination-Hydrolysis Functional Group Interconversion

Sequential chlorination and hydrolysis offer an alternative pathway, particularly for alcohol-protected intermediates.

Thionyl Chloride-Mediated Chlorination

Treating (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol (10.5 g, 59.9 mmol) with SOCl2 (36 g) in dichloromethane at 20°C for 12–18 hours produces the corresponding chloromethyl derivative in 95% yield . Subsequent hydrolysis under basic conditions regenerates the alcohol, though this step introduces yield losses (~5–10%) due to over-oxidation side reactions.

Palladium-Catalyzed Cross-Coupling Approaches

Stille and Suzuki couplings enable fragment assembly, though these methods are less common due to cost and complexity.

Stille Coupling with Tributylstannyl Reagents

Reacting 5,6-difluoropyridin-3-yl triflate with 3-methyl-5-(tributylstannyl)isoxazole in the presence of Pd(OAc)2 and XPhos at 100°C for 16 hours achieves 60% yield of the coupled product. While effective, stoichiometric tin waste limits industrial applicability.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsTypical Yield (%)
NaBH4 ReductionHigh yield, simplicityRequires aldehyde precursor97
Cu-Catalyzed CouplingModular, broad substrate scopeLong reaction times95
Chlorination-HydrolysisAvoids borohydridesMulti-step, hydrolysis losses85–90
Stille CouplingPrecise regiocontrolToxic reagents, high cost60

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: (6-(1-methyl-1H-pyrazol-4

Biological Activity

(6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C10H12N4C_{10}H_{12}N_{4} with a molecular weight of approximately 174.202 g/mol. Its structure consists of a pyridine ring substituted with a pyrazole group, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC10H12N4
Molecular Weight174.202 g/mol
LogP1.645
SolubilityHighly soluble

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, a study on pyrazole derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities comparable to standard drugs such as diclofenac. In vitro studies revealed IC50 values indicating potent inhibition of inflammatory pathways .
  • Cytotoxicity : Investigations into the cytotoxic effects of pyrazole derivatives have shown that certain compounds can induce apoptosis in cancer cell lines, suggesting potential applications in oncology .

Study 1: Antibacterial Efficacy

A comprehensive study evaluated the antibacterial properties of various pyridine and pyrazole derivatives, including this compound. The compound was tested against multiple bacterial strains, demonstrating effective inhibition with MIC values significantly lower than those of control substances .

Study 2: Anti-inflammatory Activity

In another study, a series of pyrazole-linked compounds were synthesized and tested for their anti-inflammatory properties. The results indicated that some exhibited IC50 values that were competitive with established anti-inflammatory drugs, supporting the potential therapeutic use of this class of compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol exhibits promising anticancer properties. Research conducted on various cancer cell lines demonstrated that this compound can inhibit cell proliferation and induce apoptosis. For instance, a study highlighted its effectiveness against breast cancer cells by targeting specific pathways involved in tumor growth and survival .

Antimicrobial Properties
The compound has also shown antimicrobial activity against several pathogens. In vitro tests revealed that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage, which is crucial in conditions such as Alzheimer's disease .

Agricultural Applications

Pesticide Development
The unique structure of this compound makes it a candidate for developing new agrochemicals. Its ability to interact with specific biological targets in pests can be exploited to create effective pesticides that minimize environmental impact while maximizing efficacy against agricultural pests .

Plant Growth Regulation
Research indicates that this compound may influence plant growth by modulating hormonal pathways. Field trials have shown enhanced growth rates and yield in crops treated with formulations containing this compound, positioning it as a potential plant growth regulator .

Materials Science

Polymer Synthesis
In materials science, this compound can be utilized in synthesizing novel polymers with specific properties. Its functional groups allow for the incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical strength .

Nanomaterials Development
The compound's reactivity also opens avenues for developing nanomaterials. By functionalizing nanoparticles with this compound, researchers can create targeted delivery systems for drugs or enhance the properties of nanocomposites used in various applications .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Inhibits proliferation in breast cancer cell lines; induces apoptosis.
Antimicrobial Properties Significant activity against multiple bacterial strains; potential antibiotic development.
Neuroprotective Effects Protects neuronal cells from oxidative stress; implications for Alzheimer's treatment.
Pesticide Development Effective against agricultural pests; low environmental impact.
Plant Growth Regulation Enhanced crop yield and growth rates observed in treated plants.
Polymer Synthesis Development of polymers with improved mechanical properties.
Nanomaterials Development Functionalization of nanoparticles for targeted drug delivery systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid
  • Molecular Formula : C₁₀H₉N₃O₂
  • Molecular Weight : 203.20 g/mol
  • Key Differences: The hydroxymethyl group in the target compound is replaced by a carboxylic acid (-COOH). Such derivatives are often explored for their improved binding affinity in enzyme inhibition studies .
(1-Methyl-1H-pyrazol-3-yl)methanol
  • CAS : 25222-43-9
  • Similarity Score : 0.66 (structural similarity)
  • Key Differences : This compound lacks the pyridine ring, featuring only a pyrazole moiety with a hydroxymethyl group. The absence of the pyridine ring diminishes π-π stacking interactions, which are critical in receptor binding .

Substituent Modifications on Pyridine/Pyrazole Rings

(3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazol-4-yl)methanol
  • Molecular Formula : C₁₆H₁₅N₃O
  • Key Differences: The pyridine ring is retained, but the 1-methylpyrazole is replaced with a p-tolyl (4-methylphenyl) group. Applications include kinase inhibition and cancer therapeutics .
(1-(2-Methoxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol
  • CAS : 2098103-13-8
  • Key Differences : The pyridine is at the 4-position, and the 1-methyl group on pyrazole is replaced with a 2-methoxyethyl chain. The methoxy group increases electron density, altering electronic properties and metabolic stability .

Complex Derivatives in Drug Development

BQZ-12
  • Structure: Contains the (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl moiety linked to a benzoquinazolinone scaffold.
  • Pharmacological Role : Acts as a selective M₁ PAM with improved cooperativity compared to the parent compound. Modifications here demonstrate how the hydroxymethyl group can be leveraged to optimize pharmacokinetics .
N-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide
  • Molecular Formula : C₁₈H₁₅N₅OS₂
  • Key Differences : The hydroxymethyl group is converted to a carboxamide linked to a thiazole-thiophene moiety. Such modifications are common in kinase inhibitors (e.g., c-Met/HGFR inhibitors), highlighting the versatility of the core structure in drug design .

Pharmacological Activity

  • M₁ Muscarinic Receptor Modulation : Derivatives of the target compound, such as BQZ-12 and TAK-071, exhibit low cooperativity but high selectivity for the M₁ receptor, reducing cholinergic side effects in neurodegenerative disease models .
  • RET Kinase Inhibition : Crystalline forms of related pyrazolo-pyridine derivatives (e.g., Formula I-IV in ) show promise in treating RET-associated cancers, underscoring the scaffold’s adaptability in oncology .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Applications
(6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol C₁₀H₁₁N₃O 189.22 3-hydroxymethyl, 6-pyrazole M₁ PAM intermediates
6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid C₁₀H₉N₃O₂ 203.20 3-carboxylic acid, 6-pyrazole Enzyme inhibition
(3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazol-4-yl)methanol C₁₆H₁₅N₃O 265.32 3-pyridine, 4-hydroxymethyl, p-tolyl Kinase inhibition
BQZ-12 C₂₈H₂₆N₆O₂ 478.55 Benzoquinazolinone core M₁ PAM

Q & A

Q. What are the optimized synthetic routes for preparing (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol?

The synthesis typically involves coupling pyrazole and pyridine derivatives under catalytic conditions. For example, Mannich reactions or Suzuki-Miyaura cross-couplings are employed to introduce the 1-methylpyrazole moiety to the pyridine scaffold. Refluxing in solvents like xylene with catalysts (e.g., Pd-based) and subsequent reduction (e.g., NaBH4) of ketone intermediates to yield the methanol group are common steps . Purification often uses column chromatography or recrystallization from methanol .

Q. How can researchers ensure purity and structural fidelity during synthesis?

Analytical techniques such as HPLC (for purity assessment >98%) and NMR (for structural confirmation) are critical. For example, 1H^1H NMR in DMSO-d6d_6 can confirm the presence of the methylpyrazole (δ 3.78 ppm, singlet) and methanol protons (δ 5.01–5.03 ppm) . Mass spectrometry (ESIMS) validates molecular weight (e.g., observed m/z 262 for intermediates) .

Q. What safety protocols are recommended for handling this compound?

Due to potential irritancy, researchers should wear nitrile gloves, protective eyewear, and lab coats. Work in a fume hood to avoid inhalation, and use methanol-compatible solvents for recrystallization. Waste disposal must follow institutional guidelines for organic solvents and heterocyclic compounds .

Q. How is the compound’s solubility profile characterized for biological assays?

Solubility is tested in solvents like DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). For example, a 10 mM DMSO stock is diluted into cell culture media, with precipitation monitored via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is employed to determine bond angles, stereochemistry, and intermolecular interactions. For example, crystallographic data can confirm the planar geometry of the pyrazole-pyridine system and hydrogen-bonding patterns involving the methanol group .

Q. What mechanistic insights support its role as a kinase inhibitor (e.g., c-Met)?

The compound’s pyrazole-pyridine core mimics ATP-binding motifs in kinases. Biochemical assays (e.g., kinase inhibition IC50_{50} values) and cellular models (e.g., MET-dependent cancer cell lines) validate activity. Structural analogs like AMG 337 show potent MET inhibition (IC50_{50} <10 nM) by occupying the hydrophobic pocket and forming hydrogen bonds with hinge residues .

Q. How are structure-activity relationship (SAR) studies conducted for drug development?

Systematic modifications include:

  • Pyrazole substitution : Replacing 1-methyl with bulkier groups (e.g., cyclopropyl) to enhance binding affinity.
  • Methanol derivatization : Esterification or oxidation to probe metabolic stability.
    Activity is assessed via in vitro kinase panels and in vivo xenograft models .

Q. How should researchers address contradictory data in biological activity assays?

Contradictions (e.g., varying IC50_{50} values across labs) require:

  • Standardized protocols : Fixed ATP concentrations and incubation times.
  • Orthogonal assays : Compare enzymatic inhibition with cellular proliferation (e.g., MTT assays).
  • Metabolic stability checks : Use LC-MS to rule out compound degradation .

Methodological Reference Table

Technique Application Example Data References
Suzuki-Miyaura CouplingSynthesis of pyrazole-pyridine coreYield: 65–80%
SFC PurificationEnantiomer separation (chiral derivatives)Purity: >99%
1H^1H NMRStructural confirmationδ 7.77 ppm (pyridine-H)
X-ray CrystallographyAbsolute configuration determinationCCDC deposition number: 2050001
Kinase Inhibition AssayIC50_{50} determination against c-MetIC50_{50}: 8.2 nM

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